molecular formula C14H15N3O2 B1610565 ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 63619-34-1

({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile

Cat. No. B1610565
CAS RN: 63619-34-1
M. Wt: 257.29 g/mol
InChI Key: CYBYVNMREDBMAT-UHFFFAOYSA-N
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Description

The compound ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile is a chemical compound with the molecular formula C14H15N3O212. It is widely used in scientific research due to its unique properties3.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions.



Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OCCN(CCO)c1ccc(cc1)C(\\C#N)=C(/C#N)C#N14. This indicates that the compound contains a phenyl ring substituted with a bis(2-hydroxyethyl)amino group and a propenedinitrile group.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it might participate in reactions typical for nitriles, phenyl rings, and amino groups.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.30 g/mol14. Other physical and chemical properties such as melting point, λmax, and exact mass are also available14.


Scientific Research Applications

Biodegradation and Environmental Impact

  • Bioremediation of Environmental Pollutants : A study highlighted the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A (BPA) using a reverse micelles system. The study found that purified laccase could eliminate a significant percentage of BPA, indicating the potential for bioremediation of similar phenolic environmental pollutants (Chhaya & Gupte, 2013).

Molecular Interactions and Biological Effects

  • Receptor Binding Characteristics : Research on the binding characteristics of BPA with human nuclear estrogen-related receptor γ demonstrated that BPA, despite being ineffectual as a ligand for the estrogen receptor, binds strongly to this receptor, influencing its activity. This finding underscores the complex interactions between such compounds and biological receptors, which could have implications for understanding the molecular mechanisms of similar chemicals (Liu et al., 2007).

Chemical Stability and Interactions

  • Stability of Chemical Complexes : A study investigated the stability of complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP), focusing on their interactions with various metal ions. This research provides insight into the stability and behavior of similar bis(hydroxyethyl)amino phenyl compounds in the presence of metal ions, which could be relevant for the development of new materials or chemical processes (Scheller et al., 2005).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. As with any chemical, it should be handled with appropriate safety precautions.


Future Directions

The compound ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile has potential applications in various fields including drug development and organic synthesis3. However, more research is needed to fully understand its properties and potential uses.


Please note that this information is based on the available data and may not be exhaustive. For a more comprehensive understanding, further literature review and experimental studies may be required.


properties

IUPAC Name

2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-10-13(11-16)9-12-1-3-14(4-2-12)17(5-7-18)6-8-19/h1-4,9,18-19H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBYVNMREDBMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493535
Record name ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile

CAS RN

63619-34-1
Record name ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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